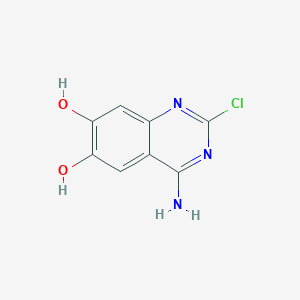
4-Amino-2-chloro-6,7-dihydroxyquinazoline
Cat. No. B8518829
M. Wt: 211.60 g/mol
InChI Key: CWEXLYCMYSIRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08377948B2
Procedure details


General Procedure for the Synthesis of Sulfonamides (Scheme 4). 6,7-Bis-allyloxy-2-[4-(biphenyl-4-sulfonyl)-piperazin-1-yl]-quinazolin-4-ylamine (43): A solution of 4-amino-2-chloro-6,7-dimethoxyquinazoline (2.51 g, 10.0 mmol) in CH2Cl2 (30 mL) was cooled to −70° C. under argon, and added boron tribromide (6.01 g, 12.0 mmol). The mixture was allowed to warm up to room temperature over a period of 4 h, cooled to −70° C., added methanol (30 mL), and concentrated. The solid residue was washed with ethyl acetate to obtain 4-amino-2-chloro-6,7-dihydroxyquinazoline [1HNMR (DMSO-d6) δ 7.04 (s, 1 H), 7.51 (s, 1 H)]. A mixture of the first intermediate (0.21 g, 1.0 mmol), allyl bromide (0.432 g, 3.6 mmol) and K2CO3 (0.331 g, 2.4 mmol) in methanol (10 mL) was stirred under reflux for 12 h, concentrated, and purified by silica gel chromatography to afford 4-amino-2-chloro-6,7-diallyloxyquinazoline [1HNMR (DMSO-d6) δ 4.63 (d, J=5.4 Hz, 2 H), 4.70 (d, J=1.5 Hz, 2 H), 5.28 (d, J=1.3 Hz, 2 H), 5.42 (d, J=1.3 Hz, 1 H), 5.49 (d, J=1.3 Hz, 1 H), 6.07-6.11 (m, 2 H), 7.06 (s, 1 H), 7.62 (s, 1 H)]. A solution of the second intermediate (0.291 g, 1.0 mmol) and 1-(biphenyl-4-sulfonyl)piperazine (0.302 g, 1.0 mmol) in 1-butanol (5 mL) was stirred under reflux for 8 h, and concentrated. The solid residue was stirred with methanol under reflux for 30 min, filtered, washed with methanol to yield compound 44. 1HNMR (DMSO-d6) δ 3.36 (br s, 4 H), 4.01 (br s, 4 H), 4.60-4.64 (m, 4 H), 5.26-5.35 (m, 4 H), 6.02-6.13 (m, 2 H), 7.30-7.52 (m, 4 H), 7.72-7.75 (m, 3 H), 7.83-7.86 (m, 4 H), 8.63 (s, 1 H), 8.83 (s, 1H). HRMS (M+H)+ calcd for C30H32N5O4S 558.2169, found 558.2169. Anal. (C30H31N5O4S.HCl) C, H, N.
[Compound]
Name
Sulfonamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
6,7-Bis-allyloxy-2-[4-(biphenyl-4-sulfonyl)-piperazin-1-yl]-quinazolin-4-ylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
C(OC1C=C2C(=CC=1OCC=C)N=C(N1CCN(S(C3C=CC(C4C=CC=CC=4)=CC=3)(=O)=O)CC1)N=C2N)C=C.[NH2:41][C:42]1[C:51]2[C:46](=[CH:47][C:48]([O:54]C)=[C:49]([O:52]C)[CH:50]=2)[N:45]=[C:44]([Cl:56])[N:43]=1.B(Br)(Br)Br.CO>C(Cl)Cl>[NH2:41][C:42]1[C:51]2[C:46](=[CH:47][C:48]([OH:54])=[C:49]([OH:52])[CH:50]=2)[N:45]=[C:44]([Cl:56])[N:43]=1
|
Inputs


Step One
[Compound]
|
Name
|
Sulfonamides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
6,7-Bis-allyloxy-2-[4-(biphenyl-4-sulfonyl)-piperazin-1-yl]-quinazolin-4-ylamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC=1C=C2C(=NC(=NC2=CC1OCC=C)N1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C1=CC=CC=C1)N
|
|
Name
|
|
|
Quantity
|
2.51 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=NC2=CC(=C(C=C12)OC)OC)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
6.01 g
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −70° C.
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid residue was washed with ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=NC2=CC(=C(C=C12)O)O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
